Cas no 105880-09-9 (beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure)

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure structure
105880-09-9 structure
商品名:beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure
CAS番号:105880-09-9
MF:C24H40O5
メガワット:408.571
CID:2058926
PubChem ID:5283883

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure 化学的及び物理的性質

名前と識別子

    • beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure
    • CHEBI:181159
    • F96099
    • '(2S,4R)-4-((3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid'
    • 105880-09-9
    • (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid
    • LMST04010103
    • (2S,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid
    • インチ: InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
    • InChIKey: SLDVWYDDPPFGHK-CIEAULFFSA-N

計算された属性

  • せいみつぶんしりょう: 408.28757437g/mol
  • どういたいしつりょう: 408.28757437g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 637
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1299803-1g
(2R,4R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid
105880-09-9 95%
1g
$5000 2024-06-03
eNovation Chemicals LLC
Y1299803-1g
(2R,4R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid
105880-09-9 95%
1g
$4000 2025-02-20
eNovation Chemicals LLC
Y1299803-1g
(2R,4R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid
105880-09-9 95%
1g
$4000 2025-02-25

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeure 関連文献

beta-Phocaecholsaeure, 3alpha,7alpha,23-Trihydroxy-cholansaeureに関する追加情報

Introduction to Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure (CAS No. 105880-09-9)

Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure, a compound with the chemical identifier CAS No. 105880-09-9, is a complex and highly functionalized bile acid derivative that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound belongs to the class of polyhydroxylated cholanates, which are known for their diverse biological activities and potential therapeutic applications.

The molecular structure of Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure features multiple hydroxyl groups at specific positions (3alpha, 7alpha, and 23), which contribute to its unique chemical properties and biological interactions. These hydroxyl groups enhance the compound's solubility in water and its ability to interact with various biological targets, making it a promising candidate for drug development.

Bile acids are naturally occurring molecules that play crucial roles in lipid metabolism, cholesterol homeostasis, and signal transduction. Among the numerous bile acids, cholanates are particularly interesting due to their structural complexity and biological functions. The presence of multiple hydroxyl groups in Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure, enhances its potential as a signaling molecule and a therapeutic agent.

Recent research has highlighted the importance of polyhydroxylated bile acids in modulating various physiological processes. Studies have shown that these compounds can influence cholesterol metabolism by interacting with nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptors (LXR). The hydroxyl groups in Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure, facilitate its binding to these receptors, thereby modulating gene expression and cellular responses.

In addition to their role in lipid metabolism, bile acids have been implicated in immune regulation and inflammation. Emerging evidence suggests that Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating immune cell function. This makes it a potential candidate for developing novel therapeutic strategies for inflammatory diseases.

The synthesis of Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure is a complex process that requires precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as enzymatic hydroxylation and chiral resolution have been employed to obtain high-purity compounds. These synthetic methods ensure that the final product retains its biological activity and efficacy.

Several preclinical studies have demonstrated the potential of Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure as a therapeutic agent. For instance, studies in animal models have shown that this compound can reduce cholesterol levels by promoting bile acid synthesis and excretion. Additionally, it has been observed to improve insulin sensitivity and protect against liver damage caused by metabolic disorders.

The pharmacokinetic properties of Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure are also of interest. Due to its multiple hydroxyl groups, this compound exhibits good solubility in water and can be easily absorbed after oral administration. Its bioavailability is further enhanced by conjugation with glucuronic acid or sulfate groups through phase II metabolism. These properties make it a suitable candidate for oral drug delivery systems.

Future research is expected to explore the therapeutic potential of Beta-Phocaecholsäure, 3alpha,7alpha,23-Trihydroxy-cholansäure in various disease conditions. Clinical trials are planned to evaluate its efficacy in treating metabolic syndrome、non-alcoholic fatty liver disease (NAFLD)、and other chronic diseases associated with dysregulation of bile acid metabolism. The results of these trials will provide valuable insights into the clinical utility of this compound.

In conclusion,Beta-Phocaecholsäure,3α,7α,23-trihydroxy-cholansäure (CAS No. 105880-09-9) is a promising bile acid derivative with significant biological activities and therapeutic potential。Its unique molecular structure,characterized by multiple hydroxyl groups,enhances its ability to interact with biological targets and modulate physiological processes。Recent research has highlighted its role in lipid metabolism、immune regulation、and inflammation,making it a valuable candidate for developing novel therapeutic strategies。

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